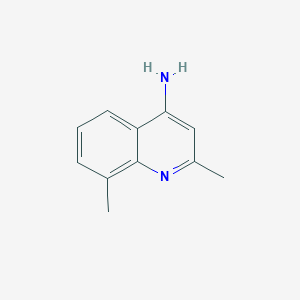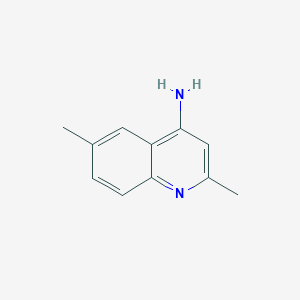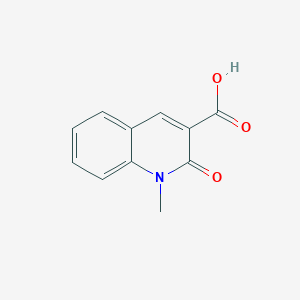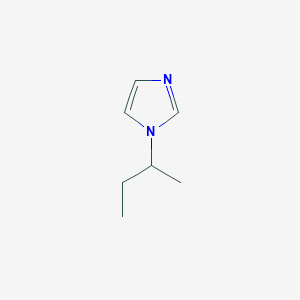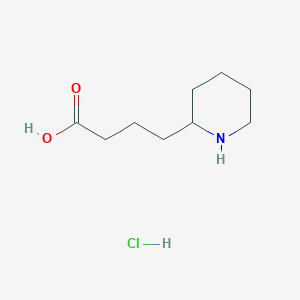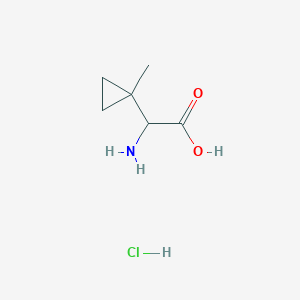
2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride is a compound that can be associated with the broader class of 1-aminocyclopropane-1,2-dicarboxylic acid derivatives and related cyclopropane-containing amino acids. These compounds have been studied for their potential biological activities and applications in medicinal chemistry. The synthesis of such compounds often involves diastereoselective processes or the use of enantiomerically pure starting materials to achieve the desired stereochemistry .
Synthesis Analysis
The synthesis of cyclopropane-containing amino acids can be complex due to the challenges in controlling the stereochemistry. For instance, the synthesis of enantiomerically pure 1-amino-2-methylcyclopropanephosphonic acid involves a one-pot reaction starting from methylcyclopropanone acetal with chiral amines and a trialkyl phosphite, followed by catalytic hydrogenolysis and hydrolysis to achieve the final product with high enantiomeric excess . Similarly, the synthesis of 2,2-dialkyl-1-aminocyclopropanecarboxylic acids from α-chloro ketimines involves a regiospecific synthesis of tertiary α-chloro ketimines, followed by trapping with cyanide and hydrolytic conversion to the target compounds .
Molecular Structure Analysis
The molecular structure of cyclopropane-containing amino acids is characterized by the presence of a three-membered cyclopropane ring, which can impart significant strain and unique chemical properties to the molecule. For example, the molecular structure of 2-(1-amino-4-tert-butylcyclohexyl)acetic acid is stabilized by an intramolecular six-membered (C6) N—H⋯O hydrogen bond, and in the crystal, zwitterions are linked by N—H⋯O hydrogen bonds, forming sandwich-like layers .
Chemical Reactions Analysis
Cyclopropane-containing amino acids can undergo various chemical reactions. For instance, the deamination of trans-2-methylcyclopropylamine hydrochlorides results in the formation of allylic chlorides, with the reaction mechanism involving an ion pair . Additionally, the functionalization of trans-2-(2'-aminocyclohexyloxy)acetic acid involves acylation at the amino group to yield different compounds, demonstrating the versatility of these molecules in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane-containing amino acids are influenced by their molecular structure. The presence of the cyclopropane ring and the amino acid functionality can affect the solubility, acidity, and reactivity of these compounds. For example, the zwitterionic character of 1-aminocyclopropanecarboxylic acid (ACPC) can limit its penetration into the central nervous system and oral availability, which is a consideration for its potential use as an antidepressant or anxiolytic agent .
Scientific Research Applications
Synthesis and Characterization
- Synthesis and Antioxidant Studies : The amino acid [1-(aminomethyl)cyclohexyl]acetic acid was used in the synthesis of a Schiff base ligand, which was then reacted with metal ions to form compounds with potential antioxidant properties (Ikram et al., 2015).
- Formation of Heterocyclic Compounds : Novel heterocyclic compounds were prepared using a reaction that involved 2-acetyl-2-oxopropylidene s,s-acetal with different amino compounds, showcasing the versatility of amino acid derivatives in chemical synthesis (Abdel-ghany et al., 1996).
Biological Applications
- Anti-Inflammatory Applications : The synthesized compounds, including derivatives of amino acids, demonstrated significant anti-inflammatory activity in different biological assays (Osarodion, 2020).
- Antimicrobial Activities : Aryloxyacetic acid analogs, synthesized using amino acid methyl ester hydrochlorides, showed potent bioactivity against various microorganisms, illustrating the role of amino acid derivatives in developing new antimicrobial agents (Dahiya et al., 2008).
Chemical Properties and Reactions
- Deamination Studies : Research on the deamination of cyclopropylamine hydrochlorides, including methyl and phenyl derivatives, provided insights into the reaction mechanisms and the formation of different products, highlighting the chemical properties of such compounds (Wiberg & Österle, 1999).
- Interaction Studies : The interactions of glycyl dipeptides with sodium dodecyl sulfate were studied, providing valuable data on the behavior of amino acid derivatives in different chemical environments (Yan et al., 2010).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
properties
IUPAC Name |
2-amino-2-(1-methylcyclopropyl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-6(2-3-6)4(7)5(8)9;/h4H,2-3,7H2,1H3,(H,8,9);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQHSQUJNCJSCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride | |
CAS RN |
938058-08-3 |
Source


|
| Record name | 2-(1-Methylcyclopropyl)glycine hydrochloride, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0938058083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(1-METHYLCYCLOPROPYL)GLYCINE HYDROCHLORIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG4YR113U5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

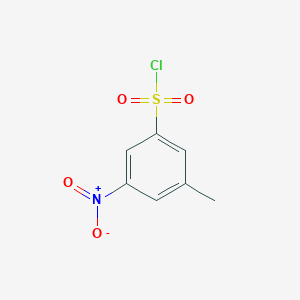

![2-[(4-Methylphenyl)thio]ethanamine hydrochloride](/img/structure/B1281328.png)
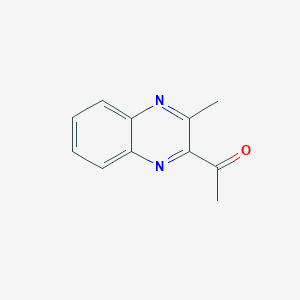


![1-(1H-Pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B1281340.png)

![5-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B1281344.png)
